molecular formula C16H18N2O4S B401630 N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide CAS No. 19837-90-2

N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B401630
CAS No.: 19837-90-2
M. Wt: 334.4g/mol
InChI Key: UZJDFQZICYJVPS-UHFFFAOYSA-N
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Description

N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)acetamide (CAS 19837-90-2) is a sulfonamide-based organic compound with a molecular formula of C16H18N2O4S and a molecular weight of 334.39 g/mol . This compound is of significant interest in medicinal chemistry research, particularly in the design and development of novel analgesic candidates. Its core structure is derived from strategic molecular modifications of paracetamol (acetaminophen), where the phenolic hydroxyl group is replaced by a non-oxidizable sulfonamide subunit . This key structural change is designed to prevent the metabolic activation that leads to hepatotoxic metabolites, a well-known risk associated with paracetamol overdose . As part of a class of N-phenyl-acetamide sulfonamide derivatives, this compound represents a promising pathway for discovering non-hepatotoxic pain-relief medications, addressing a critical need for safer non-opioid and non-NSAID therapeutic options . Researchers can leverage this compound in structure-activity relationship (SAR) studies, mechanistic studies on analgesia, and toxicological profiling. It is essential for all investigators to handle this material with appropriate safety precautions. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-3-22-15-8-4-14(5-9-15)18-23(20,21)16-10-6-13(7-11-16)17-12(2)19/h4-11,18H,3H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJDFQZICYJVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353641
Record name ZINC00191061
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19837-90-2
Record name N-[4-[[(4-Ethoxyphenyl)amino]sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19837-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZINC00191061
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide typically involves the reaction of 4-ethoxyaniline with sulfonyl chloride to form the intermediate sulfonamide. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction times can enhance the yield and purity of the product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural and Physical Properties

Key analogs and their properties are summarized below:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Source
Target Compound 4-ethoxyphenyl 334.40 Not reported Sulfonamide, acetamide
N4-Acetylsulfamethazine 4,6-dimethyl-2-pyrimidinyl 334.40 Not reported Sulfonamide, pyrimidine
N-[4-[[(3-Chloro-4-methoxyphenyl)amino]sulfonyl]phenyl]acetamide 3-chloro-4-methoxyphenyl 356.80 (calculated) 227 Chlorine, methoxy, sulfonamide
Acetylsulfanilamide Amine (–NH₂) 214.25 Not reported Sulfonamide, acetamide
N-{4-[(4-Chlorophenyl)sulfamoyl]phenyl}acetamide 4-chlorophenyl 314.78 Not reported Chlorine, sulfonamide

Key Observations :

  • Substituent Effects: The ethoxy group in the target compound is less polar than the chlorine in N-{4-[(4-Chlorophenyl)sulfamoyl]phenyl}acetamide but more lipophilic than the methoxy group in N-[4-[[(3-Chloro-4-methoxyphenyl)amino]sulfonyl]phenyl]acetamide. This impacts solubility and membrane permeability.
  • Melting Points : Higher melting points (e.g., 227°C for the 3-chloro-4-methoxy analog) correlate with increased polarity from electronegative substituents like chlorine .

Spectroscopic and Crystallographic Data

  • FTIR : The target compound would show characteristic peaks for sulfonamide (SO₂NH ~1144 cm⁻¹) and acetamide (CONH ~1680 cm⁻¹), similar to Compound 15 .
  • Crystallography : Analogous structures like N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide exhibit intermolecular hydrogen bonding (N–H···O and C–H···O), stabilizing the crystal lattice .

Biological Activity

N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its sulfonamide functional group, exhibits potential as an enzyme inhibitor and has been studied for its anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula: C16H18N2O4S
  • Molecular Weight: 342.39 g/mol

The presence of the ethoxy group and the sulfonamide moiety contributes to its biological activity by enhancing solubility and modulating interactions with biological targets.

This compound primarily functions through the inhibition of specific enzymes and modulation of receptor activities. The sulfonamide group is known to interact with various biological targets, leading to:

  • Enzyme Inhibition: Compounds with sulfonamide groups often inhibit carbonic anhydrases (CAs), which are crucial in maintaining acid-base balance in tissues. Inhibition of CA IX has been linked to anticancer effects due to its role in tumor pH regulation.
  • Antimicrobial Activity: The compound may exhibit antibacterial properties by interfering with bacterial growth through enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related sulfonamide derivatives against breast cancer cell lines:

  • In Vitro Studies: Compounds structurally similar to this compound have shown significant inhibitory effects against MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer) cell lines. For instance, derivatives exhibited IC50 values ranging from 1.52 to 6.31 μM, indicating potent anti-proliferative activity .
CompoundCancer Cell LineIC50 (μM)
4eMDA-MB-2311.52
4gMCF-73.20
4hMCF-10A6.31

Antimicrobial Activity

The antimicrobial efficacy of sulfonamide derivatives has been evaluated against various pathogens:

  • Minimum Inhibitory Concentration (MIC): Studies have reported MIC values indicating effective inhibition against Staphylococcus aureus and Escherichia coli. For example, compounds showed significant inhibition percentages at concentrations as low as 50 μg/mL.
CompoundPathogenInhibition (%) at 50 μg/mL
4eS. aureus80.69
4gK. pneumonia69.74
4hE. coli68.30

Study on Carbonic Anhydrase Inhibition

A recent study focused on a series of benzenesulfonamides, including derivatives similar to this compound, demonstrated remarkable selectivity for CA IX over CA II, with IC50 values indicating strong inhibitory effects .

Apoptosis Induction in Cancer Cells

Another critical finding was that certain derivatives could induce apoptosis in cancer cells significantly more than control treatments, suggesting that this compound may also promote programmed cell death pathways in malignancies .

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